![molecular formula C21H19N7O3 B2853081 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034532-22-2](/img/structure/B2853081.png)
3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazoline derivative that has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Wirkmechanismus
The mechanism of action of 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory cytokines. It may also work by inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione have been extensively studied. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in lab experiments include its potential anti-inflammatory, anti-tumor, and anti-angiogenic effects. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, the compound may have off-target effects that could interfere with the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One direction is to further investigate the mechanism of action of the compound to better understand how it works. Another direction is to study the compound's effects on different types of cancer cells to determine its potential as an anti-cancer agent. Additionally, future research could focus on developing more potent derivatives of the compound with improved therapeutic properties.
Synthesemethoden
The synthesis of 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves several steps. The first step is the preparation of 3-(4-bromophenyl)-1H-tetrazole, which is then reacted with 4-piperidinylbenzoyl chloride to form 1-(3-(1H-tetrazol-1-yl)benzoyl)piperidine-4-yl 4-piperidinylbenzoate. This intermediate is then reacted with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline to form the final product, 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione.
Wissenschaftliche Forschungsanwendungen
The 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione compound has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Eigenschaften
IUPAC Name |
3-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c29-19(14-4-3-5-16(12-14)27-13-22-24-25-27)26-10-8-15(9-11-26)28-20(30)17-6-1-2-7-18(17)23-21(28)31/h1-7,12-13,15H,8-11H2,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAVDQNAFMBACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.